![molecular formula C16H12ClFN4O2S2 B254481 Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate](/img/structure/B254481.png)
Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate involves the inhibition of various enzymes and proteins that are essential for the survival and proliferation of cancer cells. It has been found to induce apoptosis and cell cycle arrest in cancer cells, thereby preventing their growth and spread.
Biochemical and Physiological Effects:
Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. Additionally, it has also been found to possess antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate has several advantages for lab experiments. It exhibits significant anticancer activity against a wide range of cancer cell lines and possesses antimicrobial, antifungal, and antiviral properties. However, its limitations include its high cost and toxicity at higher concentrations.
Zukünftige Richtungen
There are several future directions for the research on Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate. These include the development of more efficient and cost-effective synthesis methods, the identification of new targets for its anticancer activity, and the investigation of its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate involves the reaction of 2-chloro-6-fluorobenzaldehyde with thiosemicarbazide followed by the reaction of the resulting product with methyl isothiocyanate. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant anticancer activity against a wide range of cancer cell lines. Additionally, it has also been found to possess antimicrobial, antifungal, and antiviral properties.
Eigenschaften
Produktname |
Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate |
---|---|
Molekularformel |
C16H12ClFN4O2S2 |
Molekulargewicht |
410.9 g/mol |
IUPAC-Name |
methyl N-[2-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate |
InChI |
InChI=1S/C16H12ClFN4O2S2/c1-24-16(23)21-14-13(12-6-3-7-25-12)20-15(26-14)22-19-8-9-10(17)4-2-5-11(9)18/h2-8H,1H3,(H,20,22)(H,21,23)/b19-8+ |
InChI-Schlüssel |
WEXHPAGKOAIKRT-UFWORHAWSA-N |
Isomerische SMILES |
COC(=O)NC1=C(N=C(S1)N/N=C/C2=C(C=CC=C2Cl)F)C3=CC=CS3 |
SMILES |
COC(=O)NC1=C(N=C(S1)NN=CC2=C(C=CC=C2Cl)F)C3=CC=CS3 |
Kanonische SMILES |
COC(=O)NC1=C(N=C(S1)NN=CC2=C(C=CC=C2Cl)F)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.